molecular formula C18H18O2 B12790911 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one CAS No. 7466-51-5

1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one

Cat. No.: B12790911
CAS No.: 7466-51-5
M. Wt: 266.3 g/mol
InChI Key: HKYPHDOMBXSSKR-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a hydroxy group and a butanone moiety attached to the phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 9,10-dihydrophenanthrene, which is a common precursor.

    Butanone Addition: The final step involves the addition of a butanone moiety to the 2nd position of the phenanthrene ring. This can be accomplished through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of 7-keto-9,10-dihydrophenanthrene or 7-carboxy-9,10-dihydrophenanthrene.

    Reduction: Formation of 1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butanol.

    Substitution: Formation of 7-alkoxy-9,10-dihydrophenanthrene derivatives.

Scientific Research Applications

1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the butanone moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can be compared with other phenanthrene derivatives:

    9,10-Dihydrophenanthrene: Lacks the hydroxy and butanone groups, making it less reactive and less biologically active.

    7-Hydroxy-9,10-dihydrophenanthrene:

    1-(7-Methoxy-9,10-dihydrophenanthren-2-yl)butan-1-one: The methoxy group may alter its reactivity and biological activity compared to the hydroxy derivative.

The unique combination of the hydroxy and butanone groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

7466-51-5

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one

InChI

InChI=1S/C18H18O2/c1-2-3-18(20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h6-11,19H,2-5H2,1H3

InChI Key

HKYPHDOMBXSSKR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)O

Origin of Product

United States

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